2-benzylidenesuccinic acid
Overview
Description
It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained attention in scientific research due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
It has been suggested that the compound may have hypoglycemic activity , indicating potential targets within glucose regulation pathways.
Mode of Action
Its potential hypoglycemic activity suggests that it may interact with targets involved in glucose metabolism
Biochemical Pathways
Given its potential hypoglycemic activity, it may influence pathways related to glucose metabolism . More research is needed to identify the specific pathways and their downstream effects.
Pharmacokinetics
Its chemical properties such as melting point, boiling point, and density have been reported These properties can influence its bioavailability and pharmacokinetics
Result of Action
Its potential hypoglycemic activity suggests it may have effects on glucose levels within cells
Preparation Methods
2-benzylidenesuccinic acid can be synthesized through various methods. One common synthetic route involves the condensation of benzaldehyde with succinic anhydride in the presence of a base . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-benzylidenesuccinic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form benzylidene malonic acid derivatives.
Reduction: Reduction reactions can convert it into benzylsuccinic acid.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-benzylidenesuccinic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: This compound is used in the production of polymers and other industrial materials.
Comparison with Similar Compounds
2-benzylidenesuccinic acid can be compared with other similar compounds, such as:
Benzylsuccinic acid: This compound is a reduced form of this compound and has different chemical properties and applications.
Benzylidene malonic acid: An oxidized derivative with distinct reactivity and uses.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and applications .
Properties
IUPAC Name |
2-benzylidenebutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYILORDWJFEQBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963573 | |
Record name | 2-Benzylidenebutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46427-07-0 | |
Record name | 2-Benzylidenebutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is asymmetric hydrogenation of 2-benzylidenesuccinic acid derivatives important in pharmaceutical research?
A: Asymmetric hydrogenation of this compound derivatives plays a crucial role in synthesizing chiral compounds, which are often essential building blocks for pharmaceuticals. Specifically, this method was employed in the development of a Renin inhibitor. [, ] Renin inhibitors are a class of drugs used to treat hypertension by targeting the renin-angiotensin system. The ability to selectively produce a single enantiomer of a drug is critical, as different enantiomers can exhibit different pharmacological activities, potencies, and even toxicities.
Q2: What structural modifications of this compound have been explored for potential insulinotropic activity?
A: Researchers investigated the synthesis and insulinotropic activity of various this compound derivatives. [] They introduced modifications to the parent structure, including substitutions on the benzene ring (e.g., fluorine) and variations in the ester groups. These structural changes aimed to identify compounds with enhanced hypoglycemic activity and potential as prandial glucose regulators for treating type 2 diabetes.
Q3: What analytical techniques were used to confirm the structure of synthesized this compound derivatives?
A: The synthesized this compound derivatives were characterized using a combination of spectroscopic methods. These included Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. [] These techniques provided complementary information about the structure and purity of the synthesized compounds, ensuring their accurate identification.
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